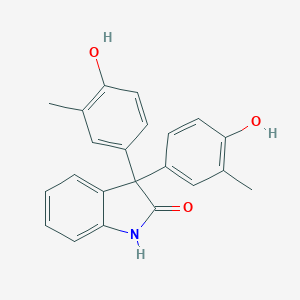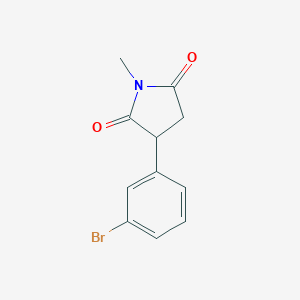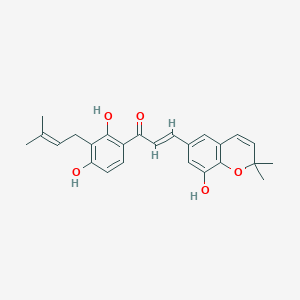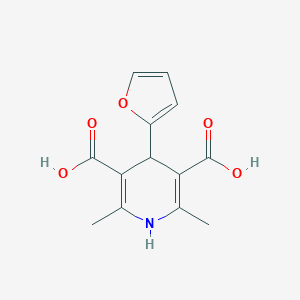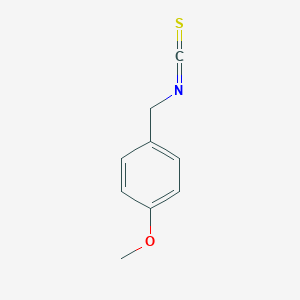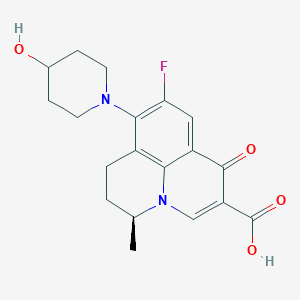![molecular formula C17H26N2S2 B139971 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol CAS No. 135937-66-5](/img/structure/B139971.png)
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol
Übersicht
Beschreibung
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been widely used in scientific research as a tool to study the dopaminergic system. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals. This has been used as a model to study the pathogenesis of Parkinson's disease and to test potential treatments for the disease.
Wirkmechanismus
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol is metabolized in the brain by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopaminergic neurons through the dopamine transporter. MPP+ then inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons.
Biochemische Und Physiologische Effekte
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals. It has also been shown to induce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been widely used as a tool to study the dopaminergic system and Parkinson's disease. It has the advantage of selectively destroying dopaminergic neurons in the substantia nigra, which mimics the pathogenesis of Parkinson's disease. However, it also has limitations, including the fact that it only models a subset of Parkinson's disease cases and that it does not fully replicate the complexity of the disease.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol. One direction is to further explore the mechanisms underlying its selective toxicity to dopaminergic neurons. Another direction is to use 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol as a tool to study the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Additionally, there is a need to develop new animal models that more accurately reflect the complexity of Parkinson's disease.
Eigenschaften
CAS-Nummer |
135937-66-5 |
|---|---|
Produktname |
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol |
Molekularformel |
C17H26N2S2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
2-methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol |
InChI |
InChI=1S/C17H26N2S2/c1-6-11-21-17(4,5)13-19-15-10-8-7-9-14(15)18-12-16(2,3)20/h1,7-10,18-20H,11-13H2,2-5H3 |
InChI-Schlüssel |
SYBLQBKYOUYTMO-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC1=CC=CC=C1NCC(C)(C)SCC#C)S |
Kanonische SMILES |
CC(C)(CNC1=CC=CC=C1NCC(C)(C)SCC#C)S |
Andere CAS-Nummern |
135937-66-5 |
Synonyme |
T 691 T-691 T691 Tc-99m-T691 technetium-99m-N1-(2-mercapto-2-methylpropyl)-N2-(2-propargylthio-2-methylpropyl)-1,2-benzenediamine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
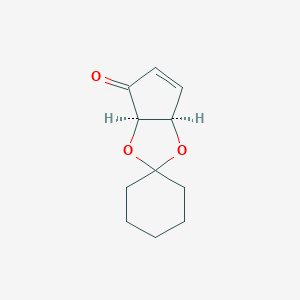
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
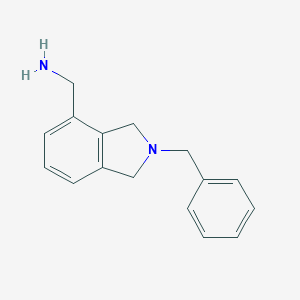
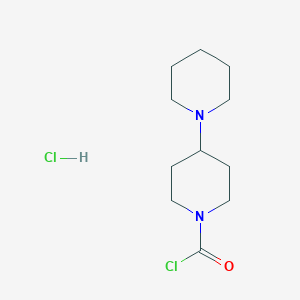
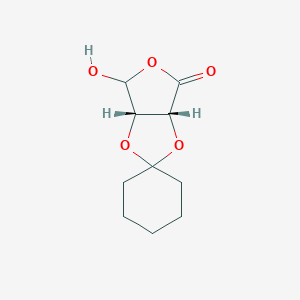
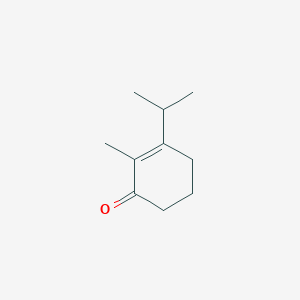
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
